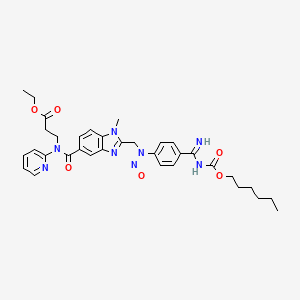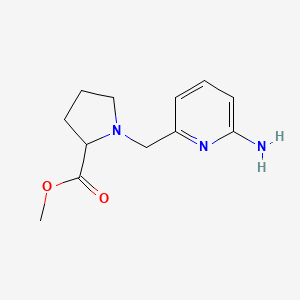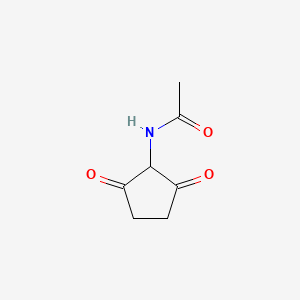
N-(2,5-dioxocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dioxocyclopentyl)acetamide is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of a cyclopentane ring with two ketone groups at the 2 and 5 positions, and an acetamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxocyclopentyl)acetamide typically involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Sulfuric acid
Solvent: Acetic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclopentanone, acetic anhydride, ammonia
Reaction Time: 2-4 hours
Purification: Crystallization or distillation
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dioxocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclopentanedicarboxylic acid
Reduction: N-(2,5-dihydroxycyclopentyl)acetamide
Substitution: N-(2,5-dioxocyclopentyl)alkylacetamide
Aplicaciones Científicas De Investigación
N-(2,5-dioxocyclopentyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2,5-dioxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide
- N-(2,5-dioxocyclohexyl)acetamide
- N-(2,5-dioxocyclopentyl)propionamide
Uniqueness
N-(2,5-dioxocyclopentyl)acetamide is unique due to its specific cyclopentane ring structure with two ketone groups This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
N-(2,5-dioxocyclopentyl)acetamide |
InChI |
InChI=1S/C7H9NO3/c1-4(9)8-7-5(10)2-3-6(7)11/h7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
QVZXVDWBZHYCGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


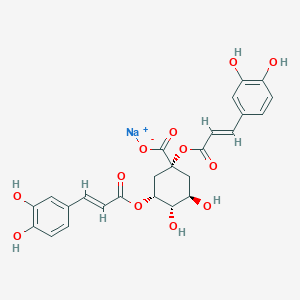
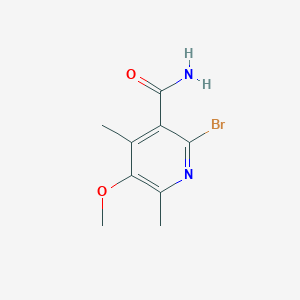
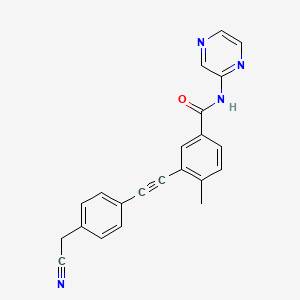
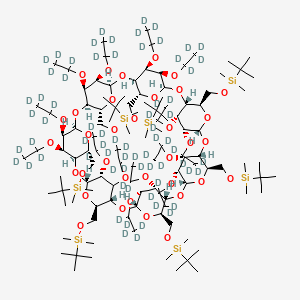
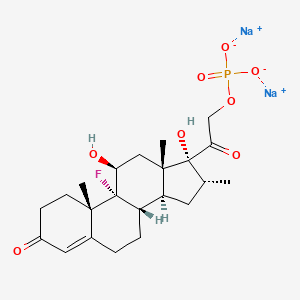


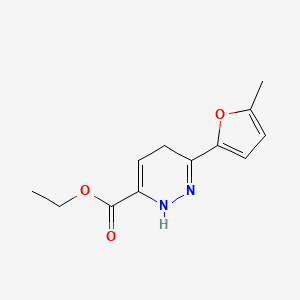
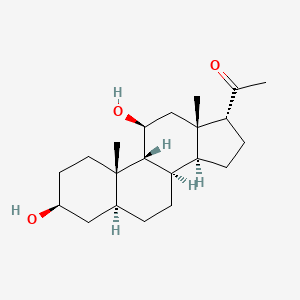
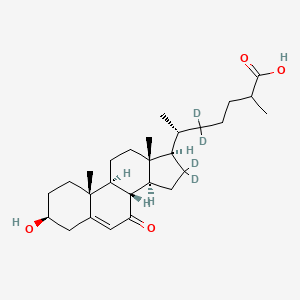
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)

